molecular formula C13H14N6O B7749045 3-[2-(1H-benzimidazol-2-yl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one

3-[2-(1H-benzimidazol-2-yl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one

Cat. No.: B7749045
M. Wt: 270.29 g/mol
InChI Key: TZXBIWICDLVMBT-UHFFFAOYSA-N
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Description

3-[2-(1H-benzimidazol-2-yl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one is a heterocyclic compound that features a benzimidazole moiety fused with a triazine ring

Chemical Reactions Analysis

Types of Reactions

3-[2-(1H-benzimidazol-2-yl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 3-[2-(1H-benzimidazol-2-yl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function and leading to various biological effects. The triazine ring may also contribute to its activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of benzimidazole and triazine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-[2-(1H-benzimidazol-2-yl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c1-8-12(20)17-13(19-18-8)14-7-6-11-15-9-4-2-3-5-10(9)16-11/h2-5H,6-7H2,1H3,(H,15,16)(H2,14,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXBIWICDLVMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=NC1=O)NCCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=NC1=O)NCCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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